tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate
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Overview
Description
tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Protection of Functional Groups: Functional groups are protected to prevent unwanted reactions. For example, the amino group can be protected using tert-butyl groups.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions.
Introduction of Substituents: Substituents such as the methoxy group are introduced using appropriate reagents and conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amino group to an amine.
Substitution: Substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use halogenating agents and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of piperidine derivatives in biological systems.
Medicine:
Drug Development: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the piperidine ring distinguishes these compounds from tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate.
- Reactivity: The reactivity of these compounds varies based on the functional groups present.
- Applications: While all these compounds have applications in organic synthesis and medicinal chemistry, their specific uses may differ based on their unique properties.
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3 |
InChI Key |
UVHQBZOMYULIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)OC |
Origin of Product |
United States |
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